Physicochemical Properties of Acetylcysteine-15N: A Technical Guide
Physicochemical Properties of Acetylcysteine-15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Acetylcysteine-15N, a stable isotope-labeled form of the widely used antioxidant and mucolytic agent, N-acetylcysteine (NAC). The incorporation of the heavy nitrogen-15 isotope allows for precise tracking and quantification in metabolic, pharmacokinetic, and mechanistic studies, making it an invaluable tool in drug development and biomedical research.
Core Physicochemical Data
The introduction of a ¹⁵N isotope does not significantly alter the fundamental physicochemical properties of the molecule compared to its unlabeled counterpart. Therefore, the data presented for N-acetylcysteine is considered representative for Acetylcysteine-15N.
General Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-(acetyl[¹⁵N]amino)-3-sulfanylpropanoic acid | - |
| Appearance | White crystalline powder | [1] |
| Odor | Garlic-like | [1] |
Quantitative Physicochemical Data
| Parameter | Value | Source |
| Molecular Formula | C₅H₉¹⁵NO₃S | - |
| Molecular Weight | 164.19 g/mol | - |
| Melting Point | 108–109.3 °C | [1] |
| pKa (carboxyl group) | ~3.24 | [2] |
| pKa (sulfhydryl group) | ~9.5 | - |
| Solubility in Water | Highly soluble | [3] |
| Solubility in Ethanol | Soluble | [3] |
| Solubility in DMSO | Soluble (approx. 50 mg/mL) | [4] |
| Solubility in PBS (pH 7.2) | Approx. 30 mg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties and for the quantification of Acetylcysteine-15N in experimental settings.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of N-acetylcysteine can be determined by pH potentiometric titrations.
-
Preparation of Solutions : Prepare a standard solution of N-acetylcysteine in water with a known ionic strength, for example, 0.16 mol·dm⁻³ NaNO₃.[5][6]
-
Titration : Titrate the N-acetylcysteine solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 298.15 K).[5][6]
-
Data Acquisition : Record the pH of the solution after each addition of the titrant.
-
Data Analysis : Use a computer program such as Hyperquad to analyze the titration data and calculate the pKa values for the carboxylic and sulfhydryl groups.[5][6]
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a common method for the quantification of N-acetylcysteine and its derivatives in various matrices, including pharmaceutical formulations and biological samples.[7][8][9][10]
-
Instrumentation : An HPLC system equipped with a C18 column and a UV detector is typically used.[7][8]
-
Mobile Phase : A common mobile phase is a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[7][10]
-
Chromatographic Conditions :
-
Standard Preparation : Prepare a stock solution of Acetylcysteine-15N in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.[7][8]
-
Sample Preparation : Dissolve the sample containing Acetylcysteine-15N in the mobile phase and filter it through a 0.45 µm filter before injection.[8]
-
Analysis and Quantification : Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Acetylcysteine-15N in the sample by comparing its peak area to the calibration curve.[7][8]
Analysis of Acetylcysteine-15N by Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the isotopic enrichment and for quantifying the labeled compound in complex biological samples.
-
Sample Preparation : Samples containing Acetylcysteine-15N are typically processed to extract and purify the analyte. For protein-bound Acetylcysteine-15N, this may involve protein digestion.[11][12]
-
Mass Spectrometric Analysis : The prepared sample is introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, allowing for the differentiation between the ¹⁴N- and ¹⁵N-labeled forms of acetylcysteine-containing peptides or the intact molecule.[11][12]
-
Data Analysis : Specialized software is used to analyze the mass spectra. The relative abundance of the ¹⁵N-labeled and unlabeled forms is determined by comparing the intensities of their respective ion signals. This ratio provides a quantitative measure of the labeled compound.[11][13]
Signaling Pathways and Mechanisms of Action
N-acetylcysteine, and by extension Acetylcysteine-15N, exerts its biological effects through multiple interconnected signaling pathways. Its primary roles are as a precursor to the antioxidant glutathione (GSH) and as a direct scavenger of reactive oxygen species (ROS).
Caption: Glutathione synthesis and ROS scavenging pathway of Acetylcysteine-15N.
Acetylcysteine also modulates key inflammatory and cell survival pathways.
Caption: Modulation of NF-κB and MAPK signaling pathways by Acetylcysteine-15N.
Experimental Workflow Example
The use of Acetylcysteine-15N is particularly advantageous in stable isotope labeling experiments to trace its metabolic fate and quantify its incorporation into proteins and other biomolecules.
Caption: Workflow for a stable isotope labeling study using Acetylcysteine-15N.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Protonation Equilibria of N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. ajpp.in [ajpp.in]
- 9. archives.ijper.org [archives.ijper.org]
- 10. cdn.insights.bio [cdn.insights.bio]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ckgas.com [ckgas.com]
